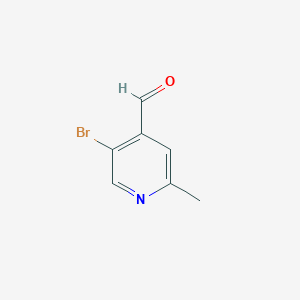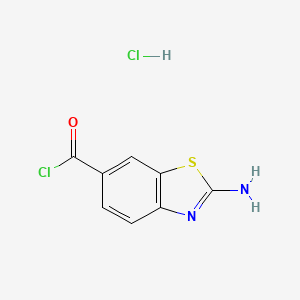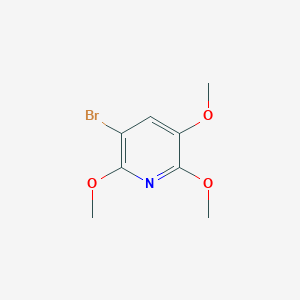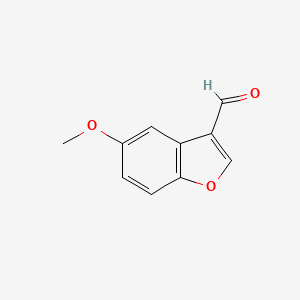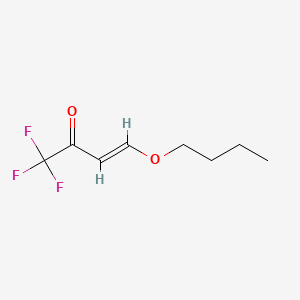
4-Butoxy-1,1,1-trifluorobut-3-en-2-one
Overview
Description
The compound 4-Butoxy-1,1,1-trifluorobut-3-en-2-one is a fluorinated organic molecule that is of interest due to the unique properties imparted by the presence of fluorine atoms. Fluorinated compounds are widely studied for their applications in drug discovery and other industrial applications because of the distinct effects of fluorine when incorporated into molecules .
Synthesis Analysis
The synthesis of fluorinated compounds, such as those related to 4-Butoxy-1,1,1-trifluorobut-3-en-2-one, involves the use of fluorinating agents. One such agent is 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which has been found to have high thermal stability and resistance to hydrolysis. It is used to convert various functional groups to their fluorinated counterparts with high yields and stereoselectivity . Another synthesis approach involves the TiCl(4)-mediated cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one, leading to the formation of various trifluoromethyl-substituted compounds .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their reactivity and properties. For instance, the crystal structure of a trifluoromethyl-substituted dielectrophile revealed the presence of inter- and intramolecular hydrogen bonds, which can influence the compound's reactivity . Similarly, the molecular structure of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was investigated, showing large bond angles around phosphorus atoms, which is indicative of a crowded molecular structure .
Chemical Reactions Analysis
Fluorinated enones, such as 1,1,1-trifluoro-4-phenylbut-3-en-2-one, exhibit unique chemical properties due to the strong electron-withdrawing power of the COCF3 group. They can react with various nucleophiles, leading to the synthesis of new trifluoromethyl-substituted carbo- and heterocycles . The electrophilic reactivity of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene has also been studied, showing that it can undergo substitution or allylic rearrangement reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence and position of fluorine atoms. For example, the synthesis and properties of fluoro-substituted analogues of 4-butyl-4'-[(4-butylphenyl)ethynyl]biphenyls have been studied, showing correlations between molecular structure and mesomorphic properties. The dielectric properties of these compounds are also affected by the degree of fluorination10.
Scientific Research Applications
Synthesis of Heterocycles
- Synthesis of Trifluoromethylpyrroles and Related Heterocycles: The compound 4-Butoxy-1,1,1-trifluorobut-3-en-2-one has been used in synthesizing trifluoromethylpyrroles and other bicyclic heteroaromatics. This is achieved through cyclisations involving simple dehydration or decarboxylation, demonstrating its utility in heterocyclic chemistry (Andrew & Mellor, 2000).
Synthesis of Trifluoromethyl-substituted Compounds
- Formation of Trifluoromethyl-substituted Aromatics and Pyran-4-ones: This compound is involved in cyclocondensation reactions with 1,3-bis(trimethylsilyloxy)-1,3-butadienes, leading to the formation of various trifluoromethyl-substituted compounds like salicylates, phenols, and pyran-4-ones. The reactions show good regioselectivity, indicating its importance in selective organic synthesis (Bunescu et al., 2009).
Creation of Advanced Materials
- Development of Homogeneous Zirconia- and Hafnia-Silica Materials: Utilizing similar compounds like tris(tert-butoxy)siloxy complexes, researchers have created homogeneous zirconia-silica and hafnia-silica materials. These materials are produced pyrolytically at low temperatures, highlighting the potential of related compounds in the development of new materials (Terry, Lugmair, & Tilley, 1997).
Formation of Quinolines
- Synthesis of 2-(Trifluoromethyl)quinolines: The compound is used in the synthesis of 2-(trifluoromethyl)quinolines, showcasing its role in the formation of significant organic structures. This involves a series of reactions like deprotonation, condensation, and cyclization (Keller & Schlosser, 1996).
Tribological Applications
- Interaction with Oxidized Iron in Lubricants: In tribology, the related compound tributyl phosphite, when interacting with oxidized iron, forms a low shear strength graphitic layer. This study can offer insights into the behavior of similar compounds in lubricant additives and surface chemistry (Gao et al., 2004).
Liquid Crystal Polymers
- Engineering of Liquid Crystal Polymers: The compound is involved in the synthesis of liquid crystal polymers, demonstrating its applicability in material science and polymer chemistry (Percec, Wang, & Lee, 1991).
Safety And Hazards
The safety information for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one indicates that it has the following hazard statements: H302, H315, H320, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P302+P352, P280, P305+P351+P338 , which provide guidance on how to handle the compound safely .
properties
IUPAC Name |
(E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-2-3-5-13-6-4-7(12)8(9,10)11/h4,6H,2-3,5H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCLSTURONLRIB-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO/C=C/C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-1,1,1-trifluorobut-3-en-2-one | |
CAS RN |
109317-78-4, 120407-73-0 | |
| Record name | (3E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Butoxy-1,1,1-trifluoro-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Dimethyl-1-(((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3033546.png)
![2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline](/img/structure/B3033547.png)
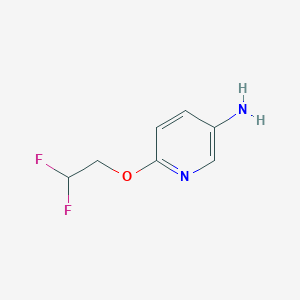
![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide](/img/structure/B3033552.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide](/img/structure/B3033553.png)
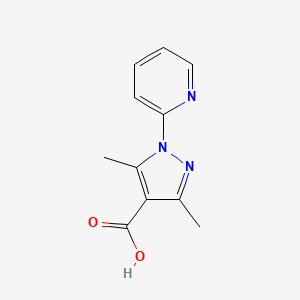
![4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B3033555.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine](/img/structure/B3033556.png)


